[(R)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a pyrrolidine ring, a cyclopropyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Amino-acetyl Group: This step involves the acylation of the pyrrolidine ring with an amino-acetyl group.
Attachment of the Cyclopropyl Group: This can be done through a cyclopropanation reaction.
Formation of the Benzyl Ester: The final step involves esterification with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid methyl ester
- [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester
- [®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid propyl ester
Uniqueness
[®-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is unique due to its specific combination of functional groups and its potential for diverse applications. Its benzyl ester moiety, in particular, may confer distinct properties compared to other similar compounds, such as increased lipophilicity or altered biological activity.
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-10-16(21)19-9-8-15(11-19)20(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDDRCQBWFLIE-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)C(=O)CN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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